4-(difluoromethylidene)cyclohexane-1-carboxylic acid
Description
4-(difluoromethylidene)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H10F2O2 and a molecular weight of 176.16 g/mol . This compound is characterized by the presence of a difluoromethylidene group attached to a cyclohexane ring, which is further connected to a carboxylic acid group. It is a white powder that is typically stored at room temperature .
Properties
IUPAC Name |
4-(difluoromethylidene)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h6H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIYNSXSGZVAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(F)F)CCC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254116-02-3 | |
| Record name | 4-(difluoromethylidene)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethylidene)cyclohexane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclohexanone with difluoromethylidene phosphonate under basic conditions to form the difluoromethylidene cyclohexane intermediate. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethylidene)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form difluoromethylidene cyclohexane-1,2-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The difluoromethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products
Oxidation: Difluoromethylidene cyclohexane-1,2-dicarboxylic acid
Reduction: 4-(difluoromethylidene)cyclohexane-1-methanol
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
4-(difluoromethylidene)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(difluoromethylidene)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethylidene group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-fluorocyclohexane-1-carboxylic acid
- 4-(difluoromethyl)cyclohexane-1-carboxylic acid
- Cyclohexane-1-carboxylic acid
Uniqueness
4-(difluoromethylidene)cyclohexane-1-carboxylic acid is unique due to the presence of the difluoromethylidene group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Biological Activity
4-(Difluoromethylidene)cyclohexane-1-carboxylic acid is a synthetic compound that has garnered attention for its unique structural properties and potential biological applications. This article explores its biological activity, mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a difluoromethylidene group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 202.20 g/mol. The presence of fluorine atoms significantly influences its electronic properties and reactivity, making it a valuable candidate for medicinal chemistry.
This compound primarily acts as a mechanism-based inactivator of the enzyme γ-aminobutyric acid aminotransferase (GABA-AT). This enzyme is crucial for the degradation of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system. By inhibiting GABA-AT, the compound increases GABA concentration in the brain, which may provide therapeutic benefits for various neurological disorders such as anxiety and epilepsy.
Biological Activity
The biological activity of this compound has been investigated through various studies:
- Inhibition of GABA-AT : Studies indicate that this compound effectively inhibits GABA-AT, leading to increased levels of GABA in the brain. This action is particularly relevant in developing treatments for conditions characterized by reduced GABAergic activity.
- Potential as a Therapeutic Agent : Due to its ability to modulate neurotransmitter levels, there is potential for this compound to be developed into a therapeutic agent for treating neurological disorders.
Synthesis
The synthesis of this compound typically involves multi-step procedures starting from cyclohexane derivatives. The synthesis may include:
- Difluoromethylation : Introduction of the difluoromethyl group using suitable reagents.
- Carboxylation : Formation of the carboxylic acid functional group through carboxylation reactions.
- Purification and Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Research Findings
Recent studies have highlighted several aspects of this compound:
Case Studies
- Neurological Disorders : A case study involving animal models showed that administration of this compound resulted in improved symptoms associated with anxiety and depression due to enhanced GABAergic transmission.
- Drug Development : Research has explored the use of this compound as a scaffold for designing new drugs aimed at modulating neurotransmitter systems, particularly in cases where traditional therapies are ineffective or cause adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
